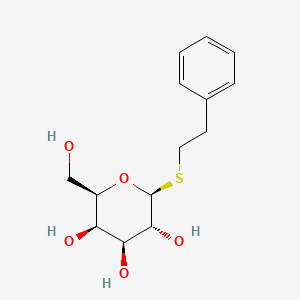

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

Übersicht

Beschreibung

Polyethylenterephthalat-glykolmodifiziert, allgemein bekannt als PETG, ist ein thermoplastisches Polymer, das aufgrund seiner vielseitigen Eigenschaften große Aufmerksamkeit erregt hat. Es ist ein Copolymer, das aus der Modifizierung von Polyethylenterephthalat durch Einarbeitung von Glykol während des Polymerisationsprozesses gewonnen wird. Diese Modifikation verbessert die Eigenschaften des Polymers, wodurch es im Vergleich zu seinem Vorgänger, Polyethylenterephthalat, duktiler und schlagzäher wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PETG wird durch eine Polykondensationsreaktion aus gereinigter Terephthalsäure und Ethylenglykol synthetisiert. Die Zugabe von Glykol während des Polymerisationsprozesses führt zu einem Copolymer mit einer amorpheren Struktur. Diese Struktur wird durch Einarbeitung von Cyclohexandimethanol erreicht, das die regelmäßige Anordnung der Polymerketten unterbricht und zu einer erhöhten Duktilität und Schlagzähigkeit führt .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird PETG in einem kontinuierlichen Polymerisationsprozess hergestellt. Die Rohstoffe, gereinigte Terephthalsäure und Ethylenglykol, werden unter kontrollierten Temperaturen und Drücken einer Veresterungs- und Polykondensationsreaktion unterzogen. Das resultierende Polymer wird dann extrudiert und zu Pellets verarbeitet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PETG durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es weist eine gute chemische Beständigkeit gegenüber vielen Lösungsmitteln, Säuren und Ölen auf, was es für eine Vielzahl von Anwendungen geeignet macht .

Häufige Reagenzien und Bedingungen

Oxidation: PETG kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen mit PETG sind aufgrund seiner stabilen chemischen Struktur weniger verbreitet.

Substitution: PETG kann unter bestimmten Bedingungen Substitutionsreaktionen mit Halogenen eingehen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von PETG zur Bildung von Carbonsäuren und Aldehyden führen .

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

PETG is extensively used in biochemical assays due to its strong inhibitory effects on beta-galactosidase. It is particularly useful in studying lactose metabolism and the lac operon system in Escherichia coli.

Gene Expression Imaging

PETG has been radioiodinated for non-invasive imaging applications, specifically for tracking LacZ gene expression in vivo. This application allows researchers to visualize gene activity and expression patterns in real-time, providing insights into gene regulation and function .

Antiparasitic Activity

Recent studies have demonstrated that PETG exhibits moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests potential therapeutic applications for PETG in treating parasitic infections, warranting further investigation into its efficacy and mechanisms .

Inhibition of Beta-Galactosidase

PETG binds to the active site of beta-galactosidase, disrupting its enzymatic function. Structural studies using cryo-electron microscopy have elucidated the binding interactions and conformational changes upon inhibitor binding, enhancing our understanding of its biochemical properties .

Imaging Applications

In a study by Choi et al., PETG was successfully radioiodinated and utilized for imaging LacZ gene expression, demonstrating its utility in tracking gene activity within biological systems .

Antiparasitic Studies

Gutiérrez et al. reported that PETG showed moderate inhibitory effects against Trypanosoma cruzi, suggesting a potential role as a therapeutic agent for Chagas disease .

Wirkmechanismus

The mechanism by which PETG exerts its effects is primarily related to its chemical structure. The incorporation of glycol during polymerization results in a more amorphous structure, enhancing its ductility and impact resistance. This structure allows PETG to withstand mechanical stress and chemical exposure, making it suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Polyethylenterephthalat (PET): PET ist der Vorläufer von PETG und hat eine kristallinere Struktur, wodurch es spröder ist.

Polycarbonat (PC): Polycarbonat ist ein weiterer Thermoplast mit hoher Schlagzähigkeit, ist aber im Vergleich zu PETG teurer und weniger chemisch beständig.

Einzigartigkeit von PETG

PETG zeichnet sich durch seine optimale Balance aus Haltbarkeit, Klarheit und Kosteneffizienz aus. Im Gegensatz zu PET verfügt PETG über eine verbesserte Duktilität und Schlagzähigkeit, was es für Anwendungen geeignet macht, die Zähigkeit und Flexibilität erfordern. Im Vergleich zu Polycarbonat bietet PETG eine ähnliche Schlagzähigkeit zu niedrigeren Kosten und mit einer besseren chemischen Beständigkeit .

Biologische Aktivität

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG) is a notable compound primarily recognized for its potent inhibitory effects on the enzyme beta-galactosidase (EC 3.2.1.23). This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant case studies and research findings.

Overview of this compound

- Chemical Structure : PETG is characterized by its phenylethyl group attached to a thio-beta-D-galactopyranoside moiety, with the molecular formula .

- Molecular Weight : Approximately 300.37 g/mol .

Inhibition of Beta-Galactosidase :

PETG acts as a cell-permeable inhibitor of beta-galactosidase, leading to the accumulation of β-galactosides within cells. This inhibition can significantly influence various cellular processes such as cell signaling pathways, gene expression, and metabolism .

Molecular Interactions

PETG binds to the active site of beta-galactosidase, disrupting its enzymatic function. The binding interactions have been elucidated through structural studies, including cryo-electron microscopy, revealing detailed conformational changes upon inhibitor binding .

Inhibitory Potency

According to research, PETG is one of the most potent inhibitors of beta-galactosidase, with IC50 values indicating strong inhibitory effects . Its effectiveness has been utilized in various biochemical assays and molecular biology applications.

Case Studies and Research Findings

- Imaging Applications : PETG has been radioiodinated for non-invasive imaging of LacZ gene expression, demonstrating its utility in tracking gene activity in vivo .

- Antiparasitic Activity : Recent studies have shown that PETG exhibits moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting potential therapeutic applications in parasitic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Phenyl 1-Thio-Beta-D-Galactopyranoside | Similar | Inhibitor of beta-galactosidase | Different substituents |

| Isopropyl Beta-D-1-Thiogalactopyranoside | Similar | Inducer in molecular biology | Commonly used inducer |

PETG's unique phenylethyl group enhances its biochemical properties compared to other inhibitors, making it particularly valuable in specific research contexts where precise inhibition is required .

Stability and Storage

PETG is sensitive to heat and should be stored at low temperatures (0-10°C) to maintain its stability . Its stability profile is crucial for experimental reproducibility.

Synthetic Routes

The synthesis of PETG typically involves the reaction of phenylethyl thiol with a galactopyranoside derivative under controlled conditions. This process may include protection and deprotection steps to yield high-purity products suitable for biological applications .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAMMSOYKPMPGC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of PETG that make it suitable for various applications?

A1: PETG possesses several beneficial properties, including:

- Good clarity and transparency: This allows for its use in applications like packaging and lenses. [, , ]

- Impact resistance: PETG is tougher than standard PET, making it suitable for durable products. [, , , ]

- Chemical resistance: It can withstand exposure to various chemicals, making it suitable for packaging and containers. [, , , ]

- Ease of processing: PETG can be easily thermoformed, extruded, and 3D printed. [, , , , , , , , , , , , ]

Q2: How does the addition of carbon fiber affect the properties of PETG in 3D printing?

A2: Carbon fiber reinforcement enhances the mechanical properties of 3D-printed PETG: [, , ]

Q3: What challenges are associated with using recycled PET (rPET) in Fused Particle Fabrication (FPF), and how can PETG help?

A3: rPET can be challenging to print due to inconsistent melt flow and potential contamination. Blending rPET with PETG improves printability: []

Q4: How does the layer height in Fused Deposition Modeling (FDM) affect the light transmittance of PETG products?

A4: Smaller layer heights generally improve light transmittance: []

Q5: What is the effect of adding plasticizers like glycol to PET?

A5: Glycol modification, as in PETG, increases flexibility and impact resistance compared to standard PET. [, , ]

Q6: Can PETG be blended with other polymers?

A6: Yes, research shows successful blending with:

- Polylactic Acid (PLA): To create multi-material structures with tailored properties. []

- Polyglycolic Acid (PGA): To enhance the mechanical properties of PETG. []

- Polystyrene (PS): To control foaming behavior. []

- Poly(vinylidene fluoride) (PVDF): To improve mechanical properties and heat resistance. []

Q7: How does the presence of clay nanoparticles (nanoclay) influence the crystallization of PET in PET/clay nanocomposites?

A7: Nanoclay acts as a nucleating agent, promoting PET crystallization: [, ]

Q8: Are there any environmental concerns regarding PETG?

A8: While PETG offers recyclability, more research is needed on its biodegradability and potential environmental impact: [, ]

Q9: How does the addition of a maleic anhydride (MA) grafted impact modifier affect the toughness of PETG?

A9: The maleited impact modifier significantly enhances the toughness of PETG, enabling a transition from brittle to super-tough behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.